molecular formula C22H43N5O13 B12063105 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy-

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy-

Cat. No.: B12063105
M. Wt: 585.6 g/mol
InChI Key: OTDUEYVCDKBDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- is a complex aminoglycoside antibiotic. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is a derivative of streptamine and is characterized by its unique glycosidic linkages and amino sugar components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of amino groups. The reaction conditions typically require the use of strong acids or bases, protective groups like benzyl or acetyl, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria that can produce the desired aminoglycoside. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the glycosidic linkages or reduce any oxidized forms back to their original state.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified antibacterial properties, which can be used to study structure-activity relationships.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model to study glycosidic bond formation and cleavage, as well as the reactivity of amino sugars.

Biology

In biological research, it is used to investigate the mechanisms of antibiotic resistance and the interaction of aminoglycosides with bacterial ribosomes.

Medicine

Medically, it is employed in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. It is also used in combination therapies to enhance the efficacy of other antibiotics.

Industry

In the industrial sector, this compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations.

Mechanism of Action

The compound exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately bacterial cell death. The molecular targets include the A-site of the ribosome, where the compound interferes with tRNA binding and peptide elongation.

Comparison with Similar Compounds

Similar Compounds

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Neomycin

Uniqueness

Compared to these similar compounds, D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- has unique glycosidic linkages and amino sugar components that contribute to its distinct antibacterial spectrum and resistance profile. Its specific structural features allow for targeted interactions with bacterial ribosomes, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

4-amino-N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUEYVCDKBDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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